5-(5-Amino-3-(tert-butyl)-1h-pyrazol-1-yl)-2-fluorobenzonitrile
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Overview
Description
5-(5-Amino-3-(tert-butyl)-1h-pyrazol-1-yl)-2-fluorobenzonitrile is a complex organic compound that features a pyrazole ring substituted with an amino group and a tert-butyl group, along with a fluorobenzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Amino-3-(tert-butyl)-1h-pyrazol-1-yl)-2-fluorobenzonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of 5-amino-3-(tert-butyl)-1H-pyrazole, which can be synthesized by reacting tert-butyl hydrazine with an appropriate diketone under acidic conditions . The resulting pyrazole intermediate is then subjected to further functionalization to introduce the fluorobenzonitrile group. This can be achieved through nucleophilic aromatic substitution reactions, where the pyrazole intermediate reacts with a fluorobenzonitrile derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
5-(5-Amino-3-(tert-butyl)-1h-pyrazol-1-yl)-2-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(5-Amino-3-(tert-butyl)-1h-pyrazol-1-yl)-2-fluorobenzonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(5-Amino-3-(tert-butyl)-1h-pyrazol-1-yl)-2-fluorobenzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorobenzonitrile group can enhance its binding affinity and specificity through interactions such as hydrogen bonding and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-tert-butyl-1H-pyrazole: Similar structure but lacks the fluorobenzonitrile group.
tert-Butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate: Contains a cyclopropyl group instead of a fluorobenzonitrile group.
Uniqueness
The uniqueness of 5-(5-Amino-3-(tert-butyl)-1h-pyrazol-1-yl)-2-fluorobenzonitrile lies in its combination of a pyrazole ring with a fluorobenzonitrile moiety, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C14H15FN4 |
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Molecular Weight |
258.29 g/mol |
IUPAC Name |
5-(5-amino-3-tert-butylpyrazol-1-yl)-2-fluorobenzonitrile |
InChI |
InChI=1S/C14H15FN4/c1-14(2,3)12-7-13(17)19(18-12)10-4-5-11(15)9(6-10)8-16/h4-7H,17H2,1-3H3 |
InChI Key |
HDFXRMFNJMRWMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC(=C(C=C2)F)C#N |
Origin of Product |
United States |
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